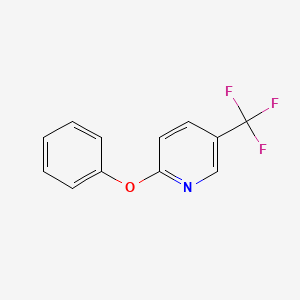
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” is a chemical compound with the CAS Number: 1266249-44-8 . It has a molecular weight of 212.63 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC name: methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate . The InChI key for this compound is BZHVHNVZOHIELV-HWKANZROSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 212.63 g/mol .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Metal Complexes
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was used in the synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. The polymer-metal complexes were characterized through spectroscopy, revealing their potential in creating materials with specific properties and functions (Nanjundan, Selvamalar, & Jayakumar, 2004).
Antioxidant Synthesis and Process Improvement
Antioxidant Raw Material Synthesis
this compound was identified as a crucial raw material in synthesizing antioxidants like antioxidant 1010 and 1076. Research focused on process optimization to improve yield, highlighting its significance in antioxidant production (Xiao-jian, 2010).
Therapeutic Potential
Prostate Cancer Treatment
Derivatives of this compound demonstrated potential as antitumor agents. The study on quinolinyl acrylate derivatives showed their efficacy in reducing viability in prostate cancer cell lines, suggesting therapeutic applications in cancer treatment (Rodrigues et al., 2012).
Polymer Chemistry and Materials Science
Chiral Liquid Crystalline Systems
this compound was involved in synthesizing photochromic chiral liquid crystalline systems, indicating its role in creating materials with unique optical properties (Hattori & Uryu, 2001).
Corrosion Inhibitors
Novel photo-cross-linking polymers synthesized from this compound derivatives showed excellent inhibition of corrosion in mild steel, suggesting its applications in protective coatings and industrial materials (Ramaganthan et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVHNVZOHIELV-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185527-66-6 |
Source


|
| Record name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185527-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)









![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)


